molecular formula C12H20N2O3S2 B11202107 2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]thiophene-3-sulfonamide

2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]thiophene-3-sulfonamide

Cat. No.: B11202107
M. Wt: 304.4 g/mol
InChI Key: VIICYSKLEJKRMZ-UHFFFAOYSA-N
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Description

2,5-DIMETHYL-N-[2-(4-MORPHOLINYL)ETHYL]-3-THIOPHENESULFONAMIDE is a complex organic compound that features a thiophene ring substituted with dimethyl groups and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIMETHYL-N-[2-(4-MORPHOLINYL)ETHYL]-3-THIOPHENESULFONAMIDE typically involves multi-step organic reactions. One common route includes the sulfonation of a thiophene derivative followed by the introduction of the morpholine group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using sulfur trioxide or chlorosulfonic acid, followed by the introduction of the morpholine group under high-pressure conditions. The process is optimized for efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2,5-DIMETHYL-N-[2-(4-MORPHOLINYL)ETHYL]-3-THIOPHENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The morpholine group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2,5-DIMETHYL-N-[2-(4-MORPHOLINYL)ETHYL]-3-THIOPHENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-DIMETHYL-N-[2-(4-MORPHOLINYL)ETHYL]-3-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The morpholine group can interact with biological receptors, while the thiophene ring can participate in electron transfer processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-N-[2-(4-morpholinyl)ethyl]-1-propanamine
  • 4-ethoxy-2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide

Uniqueness

2,5-DIMETHYL-N-[2-(4-MORPHOLINYL)ETHYL]-3-THIOPHENESULFONAMIDE is unique due to its specific substitution pattern on the thiophene ring and the presence of the morpholine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H20N2O3S2

Molecular Weight

304.4 g/mol

IUPAC Name

2,5-dimethyl-N-(2-morpholin-4-ylethyl)thiophene-3-sulfonamide

InChI

InChI=1S/C12H20N2O3S2/c1-10-9-12(11(2)18-10)19(15,16)13-3-4-14-5-7-17-8-6-14/h9,13H,3-8H2,1-2H3

InChI Key

VIICYSKLEJKRMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)NCCN2CCOCC2

Origin of Product

United States

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